

Introduction: The Privileged Scaffold of Substituted Benzamides

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Compound of Interest

Compound Name: 4-amino-N-n-octylbenzamide

Cat. No.: B8407146

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Substituted benzamides represent a cornerstone in modern medicinal chemistry, embodying a "privileged scaffold" due to their remarkable ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous therapeutic agents with diverse pharmacological activities, including antipsychotic, antiemetic, anticancer, and anti-inflammatory properties.[3][4] The inherent stability of the amide bond, coupled with the synthetic tractability of the benzene ring, allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comprehensive overview of the synthesis, multifaceted pharmacological applications, structure-activity relationships, and analytical characterization of this vital class of compounds, tailored for researchers and professionals in drug discovery and development.

Part 1: Core Synthetic Strategies for Substituted Benzamides

The construction of the benzamide linkage is a fundamental transformation in organic synthesis. The two most prevalent and robust methods involve the coupling of a benzoic acid derivative with an amine.

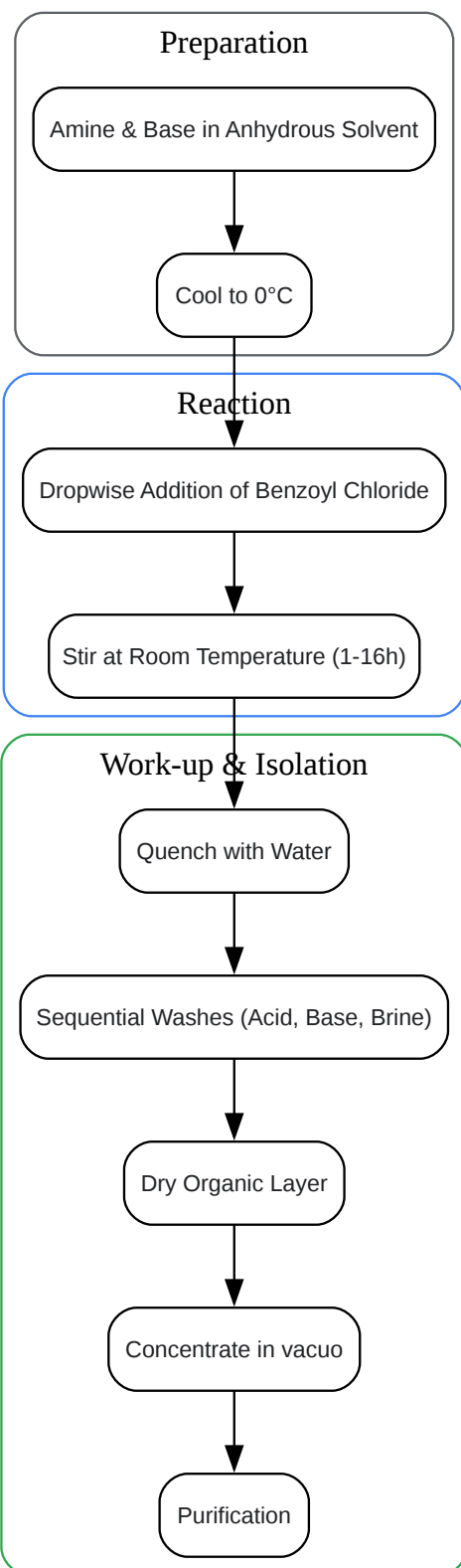
Method 1: Acylation via Benzoyl Chlorides (Schotten-Baumann Conditions)

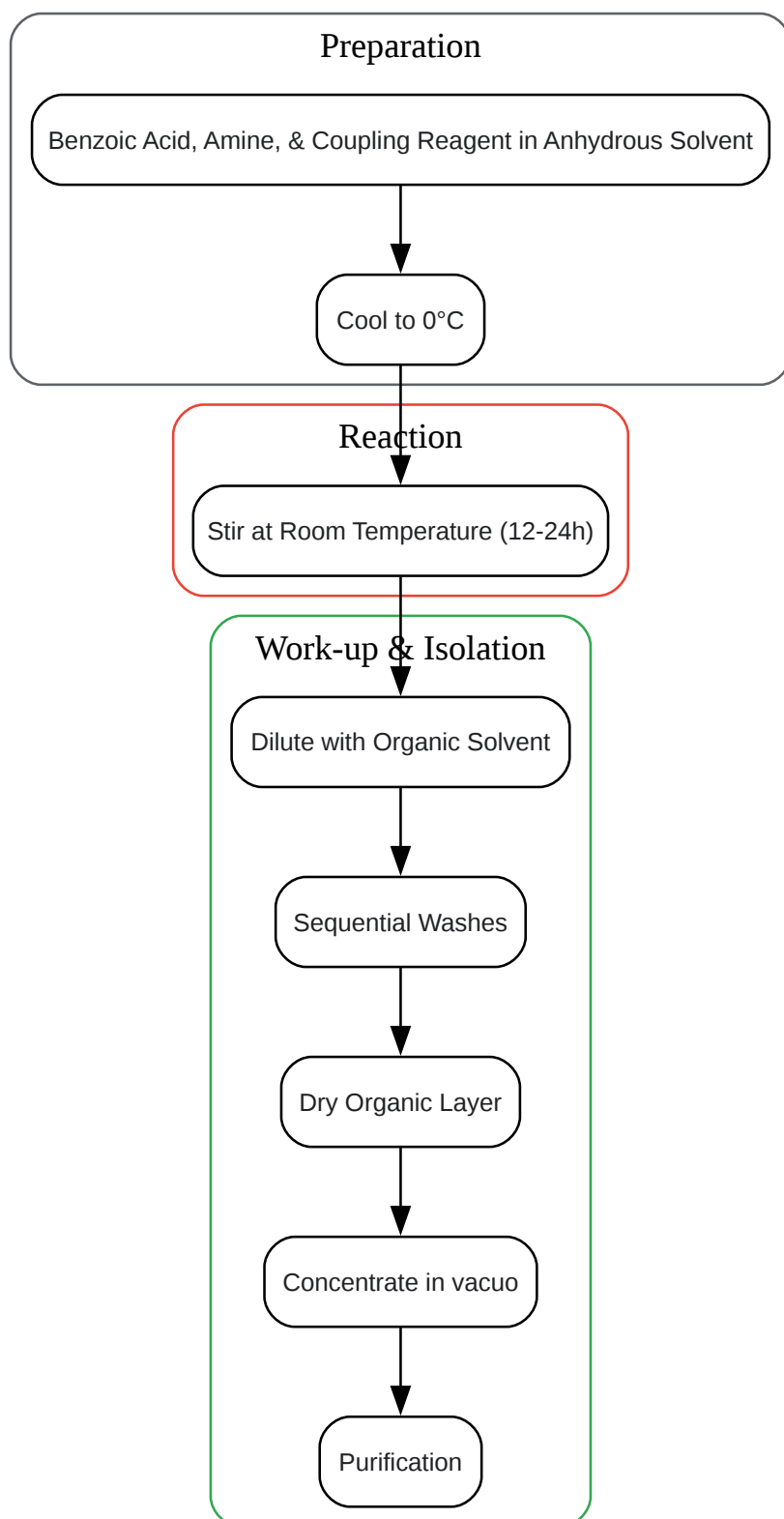
This classic method relies on the high reactivity of benzoyl chlorides to acylate primary or secondary amines.[3] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[3]

Experimental Protocol:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.1-1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]
- **Cooling:** Cool the mixture to 0°C using an ice bath to manage the exothermic nature of the reaction.
- **Addition of Benzoyl Chloride:** Dissolve the substituted benzoyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
- **Work-up:** Quench the reaction with deionized water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzamide.
- **Purification:** Purify the product by recrystallization or column chromatography.

Causality of Experimental Choices: The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the highly reactive benzoyl chloride. The basic conditions not only neutralize HCl but also deprotonate the amine, increasing its nucleophilicity.





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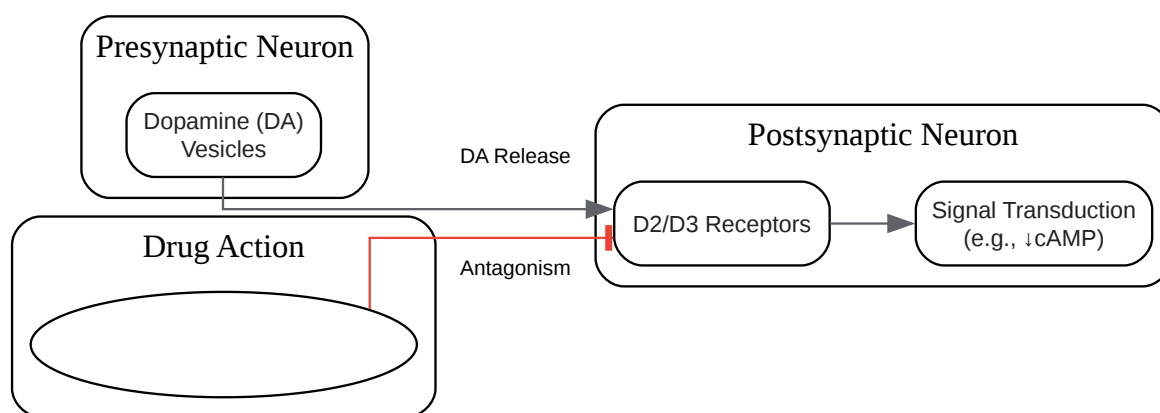
Caption: Workflow for Benzamide Synthesis via Coupling Reagents.

Part 2: Diverse Pharmacological Applications of Substituted Benzamides

The structural versatility of the benzamide scaffold allows for its interaction with a wide range of biological targets, leading to a broad spectrum of therapeutic applications. [4]

Antipsychotic Agents: Modulators of Dopaminergic and Serotonergic Pathways

Substituted benzamides like sulpiride and amisulpride are atypical antipsychotics that exhibit selective antagonism of dopamine D2 and D3 receptors. [5] Unlike classical neuroleptics, many substituted benzamides show a higher affinity for mesolimbic dopamine receptors, which is thought to contribute to their efficacy against the negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects. [5][6] Some advanced benzamides also act as potent antagonists of serotonin 5-HT_{2A} receptors, a characteristic of atypical antipsychotics which may contribute to their improved side-effect profile. [7] Mechanism of Action: At high doses, amisulpride blocks postsynaptic D₂/D₃ receptors in the limbic system, leading to its antipsychotic effect. [5] At low doses, it preferentially blocks presynaptic autoreceptors, which enhances dopamine release and can alleviate depressive symptoms. [5]

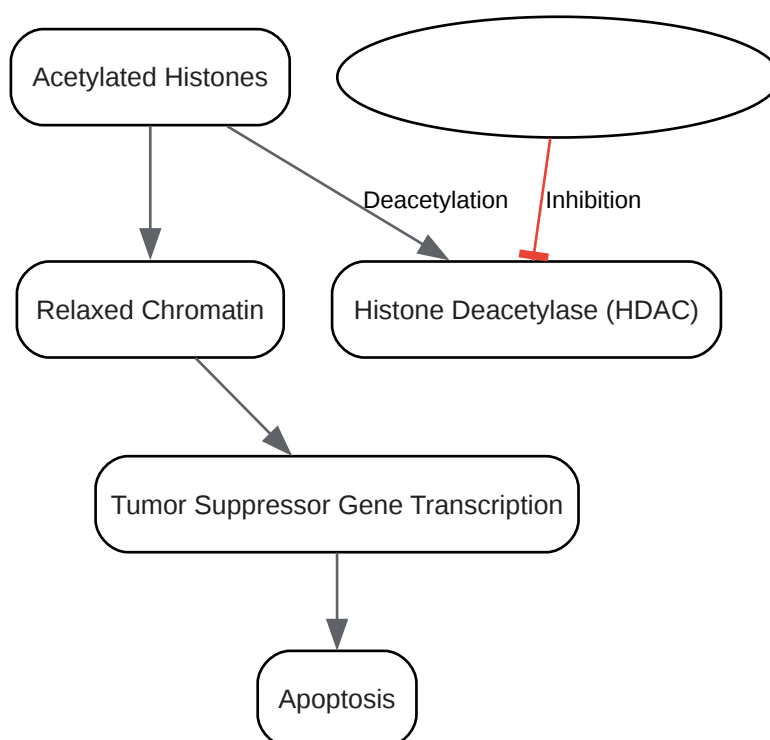


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Caption: Antipsychotic Mechanism of Substituted Benzamides.

Anticancer Agents: Targeting Histone Deacetylases (HDACs)

A growing number of N-substituted benzamide derivatives have been identified as potent histone deacetylase inhibitors (HDACis). [8] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. The benzamide moiety in these inhibitors often acts as a cap group that interacts with the surface of the enzyme, while a linker connects it to a zinc-binding group that chelates the zinc ion in the HDAC active site. [1] Mechanism of Action: By inhibiting HDACs, these benzamides prevent the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are silenced in cancer cells.



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Caption: Anticancer Mechanism via HDAC Inhibition.

Anti-inflammatory and Antimicrobial Applications

Certain substituted benzamides have demonstrated significant anti-inflammatory activity, in some cases through the inhibition of cyclooxygenase (COX) enzymes. [9] For example, Parsalimide and its analogues have been shown to inhibit both COX-1 and COX-2. [9] Furthermore, novel benzamide derivatives have emerged as potent inhibitors of Mycobacterium tuberculosis QcrB, a key component of the electron transport chain, highlighting their potential as new antitubercular agents. [10]

Part 3: Structure-Activity Relationships (SAR)

The biological activity of benzamide compounds is highly dependent on the nature and position of substituents on both the phenyl ring and the amide nitrogen. [1] SAR Insights for Different Activities:

Therapeutic Area	Key Structural Features for High Activity
Anticancer (HDACi)	- Aromatic cap group (the benzamide).- A linker of appropriate length.- A zinc-binding group (e.g., hydroxamic acid).- Heteroatoms in the N-substituent capable of chelating zinc. [1][8]
Antipsychotic	- Specific substitution patterns on the benzoyl ring (e.g., methoxy, amino groups).- A basic amine-containing side chain on the amide nitrogen. [7][11]
Antimicrobial (QcrB)	- Small, electron-rich substituents at the C-5 position of the benzamide core are favored.- Secondary amides often show higher potency than primary amides. [10]
Androgen Receptor Inhibition	- A nitro group at the N-terminus of bis-benzamides is often essential for activity. [12]

Part 4: Analytical Characterization of Substituted Benzamides

Rigorous structural confirmation and purity assessment are critical in drug development. A combination of spectroscopic and chromatographic techniques is employed for the

comprehensive characterization of substituted benzamides. [13]

Spectroscopic Techniques

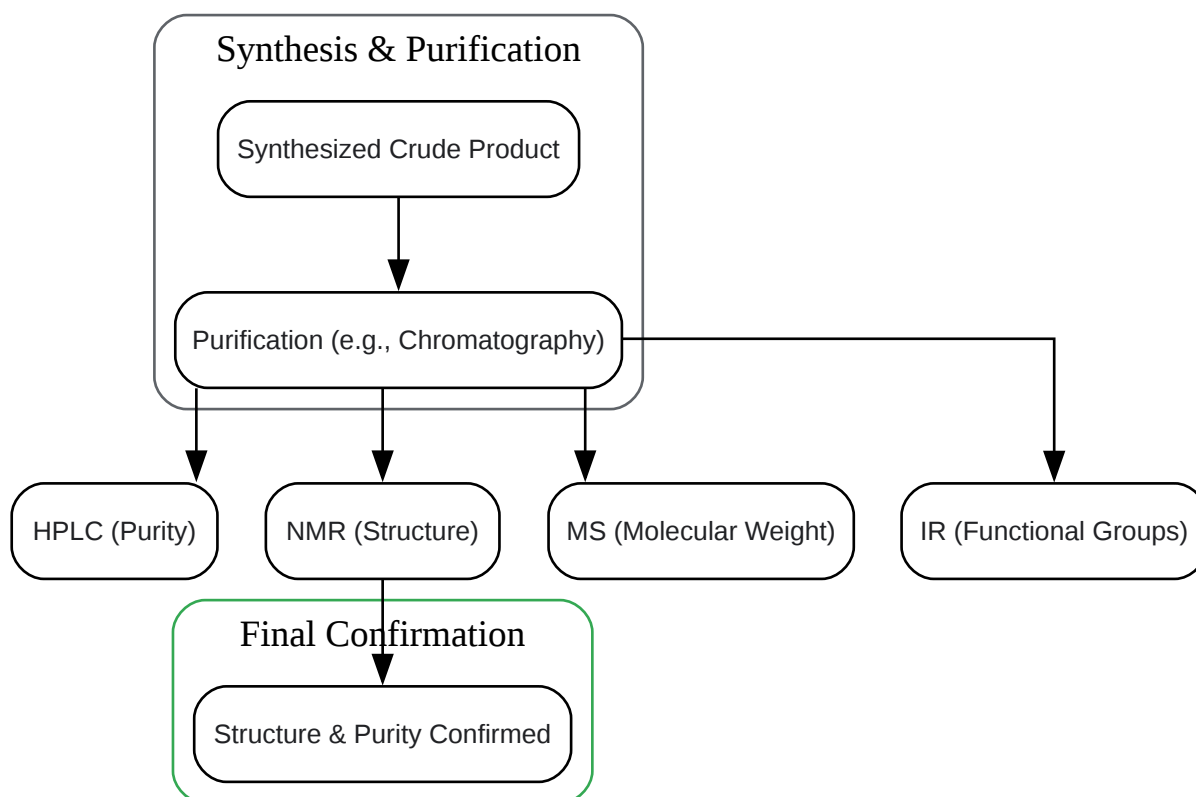
- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the position of substituents. [13]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the characteristic C=O stretch of the amide group (typically around $1630\text{-}1680\text{ cm}^{-1}$) and the N-H stretch (for primary and secondary amides). [14][15]* Mass Spectrometry (MS): MS provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. [13]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying benzamides, as well as for identifying impurities. [16] Comparison of Analytical Techniques:

Parameter	HPLC-UV	GC-MS
Principle	Separation based on polarity	Separation based on volatility and polarity
Selectivity	Good	Excellent
Sensitivity (LOD)	Low ng/mL range	Sub-ng/mL range
Typical Use	Routine QC, quantification	Trace analysis, impurity identification
Sample Requirement	Soluble in mobile phase	Volatile and thermally stable

Data compiled from reference[16]



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Caption: Analytical workflow for the characterization of substituted benzamides. [13]

Conclusion and Future Outlook

The substituted benzamide scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic accessibility and the ability to modulate its pharmacological profile through systematic structural modifications ensure its continued relevance in medicinal chemistry. Future research will likely focus on developing novel benzamides with improved selectivity and potency, exploring new therapeutic applications, and leveraging computational methods to guide the design of next-generation benzamide-based drugs.

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